molecular formula C16H10BrN5O3 B2654256 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899946-44-2

5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No.: B2654256
CAS No.: 899946-44-2
M. Wt: 400.192
InChI Key: ZFEMHQDUCUJUDB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a heterocyclic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a combination of pyrazole, pyrimidine, and furan moieties, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multi-step reactions, starting from readily available precursors. One common route includes:

  • Formation of the pyrazole ring: : Condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

  • Pyrimidine ring construction: : Cyclization of the pyrazole with a suitable dicarbonyl compound under acidic or basic conditions.

  • Introduction of the bromine atom: : Bromination using a brominating agent like N-bromosuccinimide (NBS) under mild conditions.

  • Coupling with furan-2-carboxylic acid: : Amidation reaction under dehydrating conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale preparations, industrial production methods would emphasize scalability and efficiency. Continuous flow reactions and automated synthesis platforms can be employed to streamline these multi-step processes, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the furan moiety, yielding various oxidized products.

  • Reduction: : The ketone group on the pyrazolo[3,4-d]pyrimidine core can be selectively reduced using appropriate reducing agents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts like palladium on carbon.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives, while nucleophilic substitution can introduce a variety of functional groups, expanding the compound's utility.

Scientific Research Applications

Chemistry

In organic chemistry, 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide serves as a versatile intermediate for synthesizing more complex molecules, particularly in heterocyclic chemistry.

Biology and Medicine

This compound has potential applications in drug discovery due to its multi-ring system, which is often associated with biological activity. It may serve as a lead compound for developing novel therapeutics targeting specific enzymes or receptors.

Industry

Industrial applications could include the synthesis of advanced materials or as a component in specialty chemicals, thanks to its robust chemical structure and reactivity.

Mechanism of Action

The mechanism by which 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. Typically, the compound's planar structure allows it to intercalate with DNA or inhibit enzyme function by binding to active sites, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide

  • 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives

Uniqueness

What sets 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide apart is its unique fusion of three heterocyclic rings, providing a distinctive spatial configuration and electronic distribution

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Properties

IUPAC Name

5-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN5O3/c17-13-7-6-12(25-13)15(23)20-21-9-18-14-11(16(21)24)8-19-22(14)10-4-2-1-3-5-10/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMHQDUCUJUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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